ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate
CAS No.: 847403-61-6
Cat. No.: VC4206086
Molecular Formula: C21H19ClN4O3S2
Molecular Weight: 474.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847403-61-6 |
|---|---|
| Molecular Formula | C21H19ClN4O3S2 |
| Molecular Weight | 474.98 |
| IUPAC Name | ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate |
| Standard InChI | InChI=1S/C21H19ClN4O3S2/c1-3-29-19(27)13(2)30-20-24-23-18(26(20)15-8-6-7-14(22)11-15)12-25-16-9-4-5-10-17(16)31-21(25)28/h4-11,13H,3,12H2,1-2H3 |
| Standard InChI Key | NFEVMHGLGXBXPW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O |
Introduction
Synthesis of Similar Compounds
The synthesis of compounds containing triazole and benzothiazole rings often involves multi-step reactions. For example, the synthesis of triazole derivatives typically starts with the formation of the triazole ring through cycloaddition reactions, such as the Huisgen cycloaddition. Benzothiazole derivatives can be synthesized from appropriate precursors like 2-aminothiophenol and aldehydes.
Synthesis Steps for Similar Compounds:
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Formation of the Triazole Ring: This often involves the reaction of an azide with an alkyne in the presence of a catalyst.
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Introduction of the Benzothiazole Moiety: This can be achieved by reacting a benzothiazole derivative with a suitable functional group to form the desired linkage.
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Attachment of the Chlorophenyl Group: This typically involves a substitution reaction where a chlorophenyl group is attached to the triazole ring.
Potential Applications
Compounds with triazole and benzothiazole rings have been explored for various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a chlorophenyl group can enhance these activities by modifying the compound's interaction with biological targets.
Biological Activities:
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Antimicrobial Activity: Many triazole and benzothiazole derivatives have shown effectiveness against a range of microorganisms.
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Anticancer Activity: Some compounds in this class have demonstrated potential as anticancer agents by inhibiting specific cellular pathways.
Chemical Data:
| Property | Description |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Solubility | Not specified |
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